(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol
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Overview
Description
(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a cyclohexyl group, a mercapto group, and a methanol group attached to the triazole ring
Mechanism of Action
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), can also vary greatly depending on the specific properties of the compound, such as its solubility, stability, and molecular size. These factors can influence how well the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized by the body, and how quickly it is excreted .
The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate to form the intermediate 4-cyclohexyl-3-thiosemicarbazide. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the desired triazole compound. The final step involves the reduction of the triazole compound with sodium borohydride to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with enzyme active sites, potentially leading to the development of new drugs for treating diseases such as cancer and infections.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In industry, this compound can be used in the production of polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced durability and resistance to environmental factors.
Comparison with Similar Compounds
Similar Compounds
- (4-phenyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol
- (4-methyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol
- (4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol
Uniqueness
(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-cyclohexyl-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c13-6-8-10-11-9(14)12(8)7-4-2-1-3-5-7/h7,13H,1-6H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYBVRGNLVCCGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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